molecular formula C33H33FN2O5 B194411 4-Hydroxy Atorvastatin Lactone CAS No. 163217-70-7

4-Hydroxy Atorvastatin Lactone

Cat. No.: B194411
CAS No.: 163217-70-7
M. Wt: 556.6 g/mol
InChI Key: KDJMDZSAAFACAM-KAYWLYCHSA-N
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Description

4-Hydroxy Atorvastatin Lactone is a metabolite of atorvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases. Atorvastatin is metabolized by the cytochrome P450 isoform CYP3A4 to form 4-hydroxy atorvastatin, which can be interconverted between its acid and lactone forms . The lactone form is considered inactive compared to its acid counterpart but plays a significant role in the pharmacokinetics and pharmacodynamics of atorvastatin.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy atorvastatin lactone involves a multi-step process. One method includes the Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate, followed by hydrolytic deprotection and lactonization .

Industrial Production Methods: Industrial production of atorvastatin and its metabolites, including this compound, often involves large-scale chemical synthesis with stringent control over reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrolysis, lactonization, and purification using techniques like liquid-liquid extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy atorvastatin lactone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding hydroxy acids.

    Reduction: Conversion back to the acid form.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Commonly involves oxidizing agents like hydrogen peroxide.

    Reduction: Typically uses reducing agents such as sodium borohydride.

    Substitution: Involves reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include 4-hydroxy atorvastatin acid and other related metabolites .

Scientific Research Applications

Pharmacological Applications

1. Cholesterol Management
4-Hydroxy Atorvastatin Lactone plays a crucial role in lowering cholesterol levels. As a metabolite of Atorvastatin, it exhibits similar potency in inhibiting HMG-CoA reductase, which is essential for cholesterol biosynthesis. Studies indicate that both the lactone and hydroxy acid forms contribute to the therapeutic effects of Atorvastatin, making them vital in managing hypercholesterolemia and associated cardiovascular risks .

2. Drug Metabolism Studies
The metabolic pathways of this compound are significant in understanding atorvastatin's pharmacokinetics. Research has shown that this lactone form can influence the activity of cytochrome P450 enzymes, particularly CYP3A4, which metabolizes many statins. The differential inhibition of drug-metabolizing enzymes by atorvastatin metabolites, including this compound, can lead to variations in drug interactions and efficacy .

Toxicological Insights

1. Statin-Induced Myopathy
There is substantial evidence linking the concentrations of this compound with statin-induced myopathy. Elevated levels of this lactone have been observed in patients experiencing muscle-related side effects from statin therapy. Studies indicate that the lactone form may be associated with mitochondrial dysfunction and altered cellular repair mechanisms, contributing to muscle toxicity .

2. Risk Assessment
Research assessing the risk of rhabdomyolysis has highlighted that higher concentrations of this compound correlate with increased incidence rates of muscle damage. Understanding these risks is crucial for clinicians when prescribing atorvastatin to patients with pre-existing conditions that may predispose them to myopathy .

Case Studies

Case Study 1: Efficacy in Dialysis Patients
A study involving hypercholesterolemic patients undergoing peritoneal dialysis demonstrated that atorvastatin and its metabolites, including this compound, effectively reduced atherogenic lipoprotein levels without significant adverse effects. The pharmacokinetic profiles showed no accumulation of active metabolites, indicating that dosage adjustments may not be necessary for this patient population .

Case Study 2: Metabolic Interactions
In another study focusing on metabolic interactions, it was found that the presence of this compound could significantly alter the pharmacokinetics of co-administered drugs metabolized by CYP3A4. This highlights the importance of monitoring for potential drug-drug interactions when prescribing atorvastatin alongside other medications .

Data Tables

Application Area Details
Cholesterol Management Inhibits HMG-CoA reductase; lowers LDL cholesterol levels; used in hypercholesterolemia treatment.
Drug Metabolism Influences CYP3A4 activity; affects pharmacokinetics and drug interactions.
Toxicology Associated with statin-induced myopathy; higher concentrations linked to muscle toxicity risks.
Clinical Case Studies Effective in dialysis patients; no need for dosage adjustments; alters pharmacokinetics of co-administered drugs.

Mechanism of Action

The mechanism of action of 4-hydroxy atorvastatin lactone involves its conversion back to the active acid form, which inhibits the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol and low-density lipoprotein (LDL) in the liver .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy atorvastatin lactone is unique due to its specific metabolic pathway and its role in the pharmacokinetics of atorvastatin. Its interconversion between the acid and lactone forms is crucial for understanding the drug’s overall efficacy and safety profile .

Biological Activity

4-Hydroxy Atorvastatin Lactone (4-OH ATRL) is a significant metabolite of atorvastatin, a widely prescribed statin used for lowering cholesterol levels and reducing cardiovascular risk. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and clinical implications, supported by data tables and relevant research findings.

Target Enzyme : this compound primarily targets hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase , a crucial enzyme in the mevalonate pathway responsible for cholesterol synthesis. By inhibiting this enzyme, 4-OH ATRL effectively reduces the production of low-density lipoprotein (LDL) cholesterol, which is critical in managing hyperlipidemia and cardiovascular diseases.

Biochemical Pathways : The inhibition of HMG-CoA reductase leads to downstream effects in the mevalonate pathway, impacting the synthesis of various biomolecules essential for cellular function. This inhibition results in decreased cholesterol levels and potentially alters cellular signaling pathways associated with lipid metabolism.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized by cytochrome P450 3A4 in the liver and intestine. The compound exists in equilibrium with its acid form, which is significant for its pharmacological activity .

Key Pharmacokinetic Parameters

ParameterValue
Absorption Rapid
Metabolism CYP3A4-mediated
Half-life Approximately 14 hours
Excretion Primarily hepatic

Biological Activity

Cellular Effects : Research indicates that this compound influences cell viability and signaling pathways. Its role in modulating gene expression related to lipid metabolism has been documented, suggesting potential cytotoxic effects at higher concentrations.

Case Studies : A study involving 65 subjects monitored atorvastatin concentrations and its metabolites, including 4-OH ATRL. The results indicated that adherence to atorvastatin therapy significantly affected the plasma concentrations of both atorvastatin and its lactone forms. This highlights the importance of therapeutic drug monitoring in optimizing treatment outcomes .

Research Findings

  • Inhibition Studies : In vitro studies have shown that 4-OH ATRL acts as a competitive inhibitor of HMG-CoA reductase, demonstrating a dose-dependent response in reducing cholesterol synthesis .
  • Metabolic Interconversion : The compound undergoes pH-dependent hydroxy acid-lactone interconversion, which can affect its bioavailability and therapeutic efficacy. Understanding this interconversion is crucial for developing effective dosing regimens .
  • Drug Interaction Potential : The differential inhibition profiles of atorvastatin metabolites, including 4-OH ATRL, suggest potential interactions with other drugs metabolized by CYP enzymes. This necessitates careful consideration when prescribing atorvastatin alongside other medications .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of 4-hydroxy atorvastatin lactone (4-HATL) in vivo, and how can they be experimentally tracked?

this compound is formed via glucuronidation of the active metabolite 4-hydroxy atorvastatin acid (4-HAT) by uridine diphosphate glucuronosyltransferases (UGTs) . To track this conversion:

  • Use LC-MS/MS with optimized chromatographic separation (e.g., C18 columns, gradient elution with acetonitrile/ammonium formate) to distinguish 4-HAT from its lactone form .
  • Validate methods using plasma samples from animal models (e.g., rats) administered atorvastatin, ensuring detection limits ≤1 ng/mL for pharmacokinetic profiling .

Q. What analytical techniques are most reliable for quantifying 4-HATL in biological matrices?

  • HPLC-PDA : Employ a chemometric-optimized protocol with mobile phases adjusted to pH 3.0–4.0 to resolve ortho- and para-hydroxy metabolites from the lactone .
  • LC-MS/MS : Use deuterated internal standards (e.g., this compound-d5) to improve accuracy in human plasma, with extraction via methyl tert-butyl ether and reconstitution in methanol/water .

Q. How do enzymatic factors influence the interconversion between 4-HAT and its lactone form?

  • CYP3A4 inhibition assays : Co-administer ketoconazole (a CYP3A4 inhibitor) to assess reduced hydroxylation of atorvastatin, indirectly affecting lactone formation .
  • UGT activity studies : Use recombinant UGT isoforms (e.g., UGT1A3) to quantify glucuronidation rates, correlating with lactone levels in hepatic microsomes .

Advanced Research Questions

Q. How does pH influence the equilibrium between 4-HAT and its lactone form during formulation studies?

  • pH-dependent stability assays : At pH < 3, lactone formation dominates (Keq ≈ 0.8), while hydrolysis to 4-HAT occurs at pH > 6 . Use buffered solutions (e.g., citrate pH 4.0) to stabilize lactone in pre-formulation studies.
  • Excipient compatibility : Avoid acidic excipients (e.g., stearic acid) that lower microenvironmental pH, accelerating lactonization. Monitor via HPLC with UV detection at 244 nm .

Q. What methodological challenges arise in pharmacokinetic modeling of 4-HATL, and how can they be addressed?

  • Nonlinear kinetics : Use population PK models incorporating saturable metabolism (e.g., Michaelis-Menten terms for CYP3A4/UGT1A3 activity) .
  • Metabolite cross-talk : Apply simultaneous quantification of 4-HAT, 4-HATL, and atorvastatin lactone (ATL) in plasma to avoid misattribution of clearance pathways .

Q. How should researchers resolve contradictory data on metabolite ratios in genetic polymorphism studies?

  • Genotype-stratified analysis : Stratify cohorts by SLCO1B1 (rs4149056) and ABCB1 (rs1045642) haplotypes, which alter transporter activity and lactone bioavailability .
  • Covariate adjustment : Include renal/hepatic function as covariates in multivariate regression to account for non-genetic variability in lactone:acid ratios .

Q. What synthetic strategies improve yield and purity of 4-HATL for reference standards?

  • High-speed vibration milling (HSVM) : Reduces reaction time to <2 hours for lactonization, achieving >95% purity via solvent-free conditions .
  • Chiral resolution : Use preparative HPLC with amylose-based columns to isolate (4R,6R)-stereoisomers, critical for bioactivity .

Q. How do genetic polymorphisms in drug transporters affect 4-HATL disposition in special populations?

  • Organic anion-transporting polypeptide (OATP1B1) : SLCO1B1 c.521T>C variants reduce hepatic uptake, increasing systemic 4-HATL exposure by 2.3-fold .
  • P-glycoprotein (ABCB1) : c.3435C>T variants enhance efflux, lowering intracellular lactone accumulation in enterocytes .

Q. What protocols ensure stability of 4-HATL in biological samples during long-term storage?

  • Acidification : Add 0.1% formic acid to plasma samples to stabilize lactone forms at -80°C for ≤6 months .
  • Antioxidants : Include 1 mM EDTA to prevent oxidative degradation during freeze-thaw cycles .

Properties

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJMDZSAAFACAM-KAYWLYCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167535
Record name p-Hydroxyatorvastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163217-70-7
Record name (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163217-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxyatorvastatin lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxyatorvastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYATORVASTATIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1316I46GEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
4-Hydroxy Atorvastatin Lactone
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
4-Hydroxy Atorvastatin Lactone
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
4-Hydroxy Atorvastatin Lactone
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
4-Hydroxy Atorvastatin Lactone
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
4-Hydroxy Atorvastatin Lactone
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
4-Hydroxy Atorvastatin Lactone

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